molecular formula C13H12ClN3O2 B8040524 2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone

2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone

Cat. No.: B8040524
M. Wt: 277.70 g/mol
InChI Key: XGXHXILHFNMOGA-UHFFFAOYSA-N
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Description

The compound identified as “2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, it may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity or biological effects. The specific list of similar compounds can be obtained from databases like PubChem, which provide detailed information on chemical similarities and differences.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-10-3-5-11(6-4-10)19-13(12(18)9-1-2-9)17-8-15-7-16-17/h3-9,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXHXILHFNMOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(N2C=NC=N2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)C(N2C=NC=N2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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